molecular formula C14H23N5O2S B7537779 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B7537779
M. Wt: 325.43 g/mol
InChI Key: MHURSIYIQAGMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the family of N-substituted cyclic amides and has been shown to have potent anti-proliferative effects in a variety of cancer cell lines.

Mechanism of Action

The exact mechanism of action of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer.
Biochemical and Physiological Effects
In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent and selective inhibitors of CHK1, which could have even greater anti-cancer effects. Another potential direction is the investigation of the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of cyclohexyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

properties

IUPAC Name

4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-10-18-19-14(22-10)17-12(20)8-5-9-15-13(21)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,15,16,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHURSIYIQAGMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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